4-bromo-1H-indole-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDSQMKXKAUVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955978-73-1 | |
| Record name | 4-bromo-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 1h Indole 2 Carboxamide and Its Derivatives
Strategies for Indole (B1671886) Ring System Construction and Functionalization
The indole scaffold is a privileged structure in numerous biologically active compounds. arkat-usa.org Its synthesis and subsequent functionalization are critical steps in the preparation of 4-bromo-1H-indole-2-carboxamide.
Cyclization Reactions in Indole-2-carboxamide Synthesis
A common and effective method for constructing the indole-2-carboxamide core is through cyclization reactions. The Fischer indole synthesis is a classic example, where a phenylhydrazine (B124118) reacts with an aldehyde or ketone under acidic conditions. nih.gov For instance, derivatives of phenylhydrazine hydrochloride can be reacted with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield indole-2-carboxylates. nih.gov These esters can then be hydrolyzed to the corresponding carboxylic acids, which are precursors to the desired carboxamides. nih.gov
Another approach involves the Hemetsberger–Knittel indole synthesis, which utilizes the thermolysis of an azide (B81097) followed by an electrophilic cyclization. acs.org This method is particularly useful for accessing indole-2-carboxylates with various substituents on the phenyl ring. acs.org The reaction of methyl 2-azidoacetate with a substituted benzaldehyde (B42025) leads to a methyl-2-azidocinnamate, which upon heating, cyclizes to form the indole-2-carboxylate. acs.org
Photochemical cyclization of 2-anilinoacetoacetates also presents a viable route to N-unsubstituted indoles. acs.org This method is compatible with various substituents on the benzene (B151609) ring, including halogens and alkoxy groups. acs.org
The following table summarizes various cyclization strategies for the synthesis of indole-2-carboxylic acid derivatives:
| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product | Reference |
| Fischer Indole Synthesis | Phenylhydrazine hydrochloride, 2-oxopropanoic acid | p-Toluenesulfonic acid (PTSA) | Indole-2-carboxylates | nih.gov |
| Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate, Substituted benzaldehyde | Thermolysis | Indole-2-carboxylates | acs.org |
| Photochemical Cyclization | 2-Anilinoacetoacetates | UV irradiation | N-unsubstituted indoles | acs.org |
| Palladium-Catalyzed Cyclization | Indole-2-carboxylic acid allenamides | Pd catalyst, Microwave irradiation | 3-vinyl-substituted imidazo[1,5-a]indole derivatives | acs.org |
Introduction of Halogen Substituents at the 4-Position
The introduction of a bromine atom at the 4-position of the indole ring is a crucial step in the synthesis of the target compound. Direct C4-halogenation of indoles can be challenging due to the reactivity of other positions on the indole ring. However, recent advances in transition-metal-catalyzed C-H activation have provided powerful strategies for the functionalization of the C4-position. rsc.org
Palladium-catalyzed C4-halogenation has been reported as an effective method. researchgate.net This approach often utilizes a directing group at another position on the indole ring to achieve regioselectivity. For instance, a trifluoroacetyl group at the C3 position can direct rhodium-catalyzed C4-alkenylation. rsc.org While not a direct halogenation, this highlights the principle of using directing groups for C4 functionalization.
In some cases, the bromine substituent is introduced at an earlier stage of the synthesis. For example, starting with a pre-brominated precursor like 5-bromo-2-methylphenylhydrazine hydrochloride allows for the construction of the indole ring with the bromine atom already in place. google.com This precursor can undergo a condensation reaction with ethyl pyruvate, followed by cyclization and hydrolysis to yield 4-bromo-7-methylindole-2-carboxylic acid. google.com
Carboxamide Moiety Formation via Amide Coupling Reactions
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the coupling of the corresponding indole-2-carboxylic acid with an appropriate amine.
Utilization of Peptide Coupling Reagents in Carboxamide Synthesis
A variety of peptide coupling reagents are employed to facilitate the formation of the carboxamide linkage, minimizing side reactions and ensuring high yields. Commonly used reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often used in conjunction with hydroxybenzotriazole (B1436442) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov This combination is effective for coupling indole-2-carboxylic acids with various amines. nih.gov
Another widely used coupling reagent is (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.gov BOP, in the presence of a base like DIPEA, efficiently promotes the amide bond formation between indole-2-carboxylic acids and amines. nih.gov
The choice of coupling reagent can be critical for the success of the reaction, especially with sensitive substrates or to avoid racemization in chiral compounds. The following table provides examples of coupling reagents used in the synthesis of indole-2-carboxamides.
| Coupling Reagent(s) | Base | Solvent | Application | Reference(s) |
| EDC·HCl, HOBt | DIPEA | CH₂Cl₂ or DMF | Synthesis of a series of indole-2-carboxamides | nih.govnih.gov |
| BOP | DIPEA | DMF | Synthesis of indole-2-carboxamides | nih.govacs.orgnih.gov |
| DCC, DMAP | Synthesis of rimantadine-derived indoles (lower yield) | nih.gov | ||
| CDI | Pyridine | Formation of an N-acylimidazole intermediate for subsequent amidation | nih.gov |
Derivatization Approaches from this compound Precursors
To explore the structure-activity relationship and optimize the properties of the lead compound, derivatization of the this compound scaffold is often performed.
N-Alkylation and N-Benzylation Strategies on the Indole Nitrogen
Modification of the indole nitrogen through N-alkylation or N-benzylation is a common derivatization strategy. nih.gov This can be achieved by treating the N-unsubstituted indole with an alkyl or benzyl (B1604629) halide in the presence of a base. Classical conditions often involve the use of sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This method generally provides high selectivity for N-alkylation over C-alkylation. rsc.org
A one-pot, three-component reaction combining Fischer indolisation with subsequent N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This efficient process utilizes microwave-promoted Fischer indolisation followed by the addition of a base and an alkylating agent. rsc.org
Furthermore, N-benzylation can also be achieved under promoter-free and additive-free conditions by reacting benzyl chlorides or bromides with electron-rich arenes. researchgate.net Copper(I)-catalyzed C-N coupling of aliphatic halides with amides at room temperature also presents a mild method for N-alkylation. organic-chemistry.org
Modifications at the Carboxamide Nitrogen and Indole Core
The structural diversity of indole-2-carboxamide derivatives is primarily achieved through modifications at two key positions: the nitrogen atom of the carboxamide group and various positions on the indole ring. These modifications are crucial for exploring structure-activity relationships (SAR).
A primary method for modifying the carboxamide nitrogen involves the coupling of an indole-2-carboxylic acid with a diverse range of amines. This amide bond formation is typically facilitated by standard coupling reagents. For instance, indole-2-carboxylic acids can be coupled with various amines in the presence of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) with a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.govmdpi.com This approach allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic and polycyclic moieties. researchgate.net For example, new indolylarylsulfone derivatives with nitrogen-containing substituents at the indole-2-carboxamide have been synthesized and shown to be potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov
Simultaneously, the indole core itself can be functionalized. The indole scaffold is an electron-rich heteroaromatic system, making it amenable to various electrophilic substitution and cross-coupling reactions. researchgate.net Modifications at the 5-position of the indole ring have been shown to significantly influence biological activity. Studies have demonstrated that small, electron-donating groups like methyl, ethyl, cyclopropyl, or methoxy (B1213986) groups at this position can confer good potency in certain biological assays, whereas electron-withdrawing groups such as halogens may lead to inactive compounds. acs.org
The following table summarizes representative modifications at the carboxamide nitrogen and the indole core.
| Starting Material (Indole Core) | Coupling Partner (Amine) | Coupling Reagents | Product Description | Reference |
| Indole-2-carboxylic acids (7a-h) | Rimantadine (B1662185) hydrochloride | EDC·HCl, HOBt, DIPEA | N-rimantadine indoleamides (8a-h) | nih.gov |
| 5-Chloroindole-2-carboxylic acid | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine (IV) | BOP, DIPEA | 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va) | mdpi.comnih.gov |
| Indole-2-carboxylic acids (4a-d) | Various appropriate amines | BOP, DIPEA | Target carboxamides (5a-k, 6a-c, 7) | nih.gov |
| Substituted 2-carboxyindoles | Aromatic, alkyl, or cycloalkyl amines | HATU, DIPEA | Novel anti-TB agents | researchgate.net |
| 1H-Indole-3-yl acetic acid | L-valine ethyl ester hydrochloride | Not specified | Product 3k | arkat-usa.org |
Advanced Synthetic Techniques Applicable to Indole-2-carboxamides
To improve the synthesis of indole-2-carboxamides, chemists are increasingly turning to advanced technologies that offer advantages over traditional methods, such as improved yields, shorter reaction times, and enhanced sustainability.
Visible Light-Mediated Chemistry for Indole Modifications
Visible light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. For indole derivatives, this can include modifications that are difficult to achieve through conventional means. One notable application is the decarboxylative amination of indoline-2-carboxylic acids, which are precursors to the indole-2-carboxamide scaffold. rsc.org In a process catalyzed by a metal-free photocatalyst like Rose Bengal, the oxidation of the α-amino acid leads to CO2 extrusion and the formation of an α-aminoalkyl radical, which can then be functionalized. rsc.org
Furthermore, visible-light-driven methods have been developed for the carboxylation of aryl halides using carbon dioxide. acs.org This reaction, employing a dual palladium and photoredox catalyst system, can proceed at atmospheric pressure of CO2 and could be applicable to the synthesis of indole carboxylic acids from halo-indoles, which are key precursors for indole-2-carboxamides. acs.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating drug discovery. nih.govajrconline.org By using microwave irradiation, reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times and often improved yields compared to conventional heating methods. ajrconline.orgpsu.edu
This technology has been successfully applied to many classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, allowing for the rapid construction of the core indole scaffold. nih.govorganic-chemistry.org For example, a solvent-free, microwave-assisted Bischler indole synthesis allows for the creation of 2-arylindoles in good yields within minutes. organic-chemistry.org Similarly, microwave irradiation has been used for the intramolecular difunctionalization of o-alkynylanilines to construct various 2,3-fused indole systems, a process that is often slow and low-yielding under conventional conditions. nih.gov The synthesis of complex heterocyclic structures fused to the indole core can be achieved in minutes under microwave heating, compared to hours using an oil bath. nih.gov This efficiency is critical for the rapid generation of compound libraries for biological screening. psu.edu
The table below highlights the advantages of microwave-assisted synthesis for indole derivatives.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage | Reference |
| Bischler Indole Synthesis | N/A | 45-60 seconds, 52-75% yield | Rapid, solvent-free, high yield | organic-chemistry.org |
| Intramolecular Difunctionalization | Long reaction times, low yields | 3-6 hours, 73% yield | Shorter time, improved yield | nih.gov |
| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Drastic reduction in reaction time | nih.gov |
| Synthesis of dihydropyrido[2,3-d]pyrimidines | 60 minutes, lower yield | 4 minutes, 80-95% yield | Faster reaction, higher yield | nih.gov |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 1h Indole 2 Carboxamide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the complete assignment of the molecular structure.
¹H NMR Spectral Analysis and Signal Assignment
For instance, in the ¹H NMR spectrum of 4-bromo-3-methyl-1H-indole, the indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The protons on the benzene (B151609) ring of the indole nucleus exhibit characteristic splitting patterns. For a 4-bromo substituted indole, the proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. Similarly, the protons at positions 6 and 7 would show coupling to their respective neighbors, resulting in complex multiplets. The proton at the 2-position of the indole ring, if present, would typically appear as a distinct signal. In the case of 4-bromo-1H-indole-2-carboxamide, the amide protons (-CONH₂) would introduce additional signals, typically observed as broad singlets in the downfield region of the spectrum.
A hypothetical signal assignment for this compound, based on known data for similar structures, would involve characteristic signals for the aromatic protons on the brominated benzene ring and the proton at the C3 position of the indole core. The amide protons would also present distinct signals.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole) | > 8.0 | br s | - |
| H-7 | ~7.5 | d | ~8.0 |
| H-5 | ~7.3 | d | ~8.0 |
| H-6 | ~7.1 | t | ~8.0 |
| H-3 | ~7.0 | s | - |
| NH₂ (Amide) | 6.0 - 8.0 | br s | - |
Note: This is a hypothetical data table based on general knowledge of indole NMR spectra. Actual values may vary.
¹³C NMR Spectral Analysis and Carbon Skeletal Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, with its chemical shift indicating its electronic environment. The analysis of ¹³C NMR data is crucial for confirming the carbon skeleton and identifying the positions of substituents.
For this compound, one would expect to observe nine distinct carbon signals. The carbonyl carbon of the carboxamide group would appear at a characteristic downfield shift, typically in the range of 160-170 ppm. The carbon atom attached to the bromine (C-4) would be influenced by the halogen's electronegativity and would have a chemical shift different from the other aromatic carbons. The remaining carbon atoms of the indole ring would resonate at chemical shifts typical for aromatic and heteroaromatic systems.
Analysis of related compounds, such as 4-bromo-3-methyl-1H-indole, shows the C-4 signal appearing around 114.93 ppm, while other aromatic carbons resonate between 110 and 138 ppm. The presence of the carboxamide group at the C-2 position in the target molecule would further influence the chemical shifts of the surrounding carbon atoms.
Table 2: Expected ¹³C NMR Resonances for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 170 |
| C-7a | ~137 |
| C-3a | ~128 |
| C-2 | ~127 |
| C-6 | ~124 |
| C-5 | ~123 |
| C-7 | ~113 |
| C-4 | ~112 |
| C-3 | ~103 |
Note: This is a hypothetical data table based on general knowledge of indole NMR spectra and data from related compounds. Actual values may vary.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₉H₇BrN₂O), the exact mass can be calculated based on the precise masses of its constituent isotopes. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
While specific HRMS data for this compound is not detailed in the available literature, the expected monoisotopic mass would be approximately 237.9796 g/mol for the ⁷⁹Br isotope and 239.9775 g/mol for the ⁸¹Br isotope. nih.gov Analysis of related indole-2-carboxamides has demonstrated the utility of HRMS in confirming their molecular formulas. chemicalbook.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups within the molecule. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The amide group would give rise to several characteristic peaks: the N-H stretching vibrations (symmetric and asymmetric) of the primary amide (-CONH₂) would be observed as two bands in the range of 3100-3500 cm⁻¹, and the strong C=O stretching (Amide I band) would appear around 1630-1690 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550-1640 cm⁻¹.
Furthermore, the aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. Analysis of the FT-IR spectrum of indole itself shows a characteristic N-H stretch at 3406 cm⁻¹ and aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3300 - 3500 |
| Amide N-H | Asymmetric & Symmetric Stretch | 3100 - 3500 (two bands) |
| Aromatic C-H | Stretch | > 3000 |
| Amide C=O | Stretch (Amide I) | 1630 - 1690 |
| Amide N-H | Bend (Amide II) | 1550 - 1640 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Br | Stretch | < 700 |
Note: This is a hypothetical data table based on general knowledge of FT-IR spectroscopy. Actual values may vary.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications in Related Molecular Systems
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a substance, offering a specific fingerprint of its structure and conformation. nih.gov However, the inherent weakness of the Raman scattering signal can be a limitation for trace analysis. This limitation is overcome by Surface-Enhanced Raman Scattering (SERS), a technique that can amplify the Raman signal by many orders of magnitude (enhancements of 10⁴ or more are common). thermofisher.com The SERS effect occurs when an analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold (Au) or silver (Ag). thermofisher.com The excitation laser interacts with the metal to create localized surface plasmons, which dramatically enhance the Raman emission of the nearby analyte molecules. thermofisher.com This enhancement makes SERS an ideal tool for ultrasensitive detection and structural analysis of molecules at very low concentrations. nih.govresearchgate.net
The application of SERS has proven highly effective for the analysis of indole and its derivatives, which are structurally related to this compound. Studies have successfully used SERS for the detection of the bioactive metabolite indole produced by bacteria, demonstrating the technique's sensitivity. researchgate.net For instance, SERS spectra of indole extracted from E. coli cultures show distinct and identifiable peaks that allow for its quantification. researchgate.net
Table 1: Characteristic SERS Bands for Indole
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 758 | Ring breathing mode |
| 880 | C-H out-of-plane bending |
| 1010 | C-C stretching |
| 1245 | C-N stretching / C-H in-plane bending |
| 1350 | Pyrrole (B145914) ring vibration |
| 1550 | Benzene ring C=C stretching |
| 1615 | C=C stretching |
| This table is generated based on data reported for indole in related SERS studies. researchgate.net |
For this compound, the SERS spectrum would be expected to exhibit these core indole bands, along with additional features arising from the bromo and carboxamide substituents. The C-Br stretching vibration would likely appear in the low-frequency region (typically 500-600 cm⁻¹). The carboxamide group would introduce characteristic bands such as the C=O stretching (Amide I band, ~1650 cm⁻¹), N-H bending (Amide II band, ~1550-1620 cm⁻¹), and C-N stretching (Amide III band, ~1250-1350 cm⁻¹). The precise positions and intensities of these bands would provide valuable information on the molecule's interaction with the SERS substrate and its specific conformation upon adsorption.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
While the crystal structure of this compound has not been reported, the structure of the closely related analog, 4-bromo-1H-indole-2,3-dione (4-bromoisatin), provides significant insight into the expected solid-state properties. researchgate.net The analysis of 4-bromo-1H-indole-2,3-dione reveals a nearly planar molecule, with a mean deviation from planarity of just 0.024 Å for the non-hydrogen atoms. researchgate.net This planarity is a common feature of the indole ring system.
In the solid state, the molecules of 4-bromo-1H-indole-2,3-dione form dimers through intermolecular N—H···O hydrogen bonds. researchgate.net Furthermore, these molecules exhibit significant stacking interactions. The nine-membered rings stack along the crystallographic c-axis with parallel slipped π–π interactions, characterized by an inter-centroid distance of 3.7173(6) Å and an inter-planar distance of 3.3110(8) Å. researchgate.net The structure also features close contacts between the bromine and oxygen atoms of adjacent molecules (Br···O distance of 3.0430(14) Å), indicating the role of the halogen atom in directing the crystal packing. researchgate.net The introduction of a bromine atom can influence the crystal structure by forming halogen bonds and other non-covalent interactions. rsc.org
Based on this related structure, it is highly probable that this compound would also exhibit a planar indole core and form extensive hydrogen bonding networks in the solid state via its amide (-CONH₂) and indole N-H groups. The presence of the bromine atom and the aromatic system suggests that halogen bonding and π–π stacking would be key features governing its molecular packing.
Table 2: Crystallographic Data for the Analog Compound 4-Bromo-1H-indole-2,3-dione
| Parameter | Value |
| Chemical Formula | C₈H₄BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0001 (4) |
| b (Å) | 5.8617 (2) |
| c (Å) | 12.0161 (4) |
| α (°) | 90 |
| β (°) | 108.825 (1) |
| γ (°) | 90 |
| Volume (ų) | 799.64 (5) |
| Z (formula units/cell) | 4 |
| Key Intermolecular Interactions | N—H···O Hydrogen Bonds, π–π Stacking, Br···O Contacts |
| Data sourced from the crystallographic report on 4-bromo-1H-indole-2,3-dione. researchgate.net |
Structure Activity Relationship Sar Investigations of Indole 2 Carboxamide Derivatives Bearing 4 Bromo Substituents
Impact of Substituent Variations on the Indole (B1671886) Core on Biological Activities
Modifications to the indole ring itself, including the position and nature of substituents, play a pivotal role in determining the biological activity of 4-bromo-1H-indole-2-carboxamide derivatives.
The placement and type of halogen atoms on the indole core significantly affect the potency and selectivity of these compounds. SAR studies reveal that substitutions at specific positions are optimal for certain activities. For instance, in the context of antitubercular agents, substitutions at the 4- and/or 6-positions of the indole ring have been found to be ideal for activity. nih.gov
Antitubercular Activity : A comparative study of N-(rimantadine)-indole-2-carboxamides showed that a 4,6-difluoro substitution resulted in higher activity against Mycobacterium tuberculosis than a 4-methoxy substitution. nih.gov The 4,6-difluoro analog (MIC = 0.70 μM) was more active than the 4-methoxyindole (B31235) analog (MIC = 2.84 μM). nih.gov Furthermore, this 4,6-difluoro derivative was found to be more potent than a 4,6-dimethyl substituted compound in certain contexts. nih.gov Interestingly, a 4,6-dichloroindole derivative proved to be even more potent than its 4,6-difluoro counterpart. nih.gov
Cannabinoid Receptor (CB1) Modulation : For allosteric modulators of the CB1 receptor, halogen substitution at the C5 position is beneficial. The presence of a chloro or fluoro group at the C5 position on the indole ring was shown to enhance the modulatory potency. nih.gov
The electronic properties of the halogen substituents influence their effects. While specific SAR findings for 4-bromo derivatives are part of a broader exploration, the general principle is that halogens alter the electron distribution of the indole ring, which in turn affects binding to biological targets.
Besides halogens, the introduction of alkyl, alkoxy (electron-donating), or trifluoromethyl (electron-withdrawing) groups at various positions on the indole ring has been systematically studied.
Antitubercular and Antiplasmodial Activity : The presence of electron-donating groups like methoxy (B1213986) (–OCH3) can influence activity based on their position. A 4-methoxyindole analog demonstrated a twofold enhancement in antitubercular activity compared to its 5-methoxy counterpart (MIC values of 2.84 μM and 5.67 μM, respectively). nih.gov In the pursuit of antiplasmodial agents, investigating substitutions like –CF3 and –OMe has been a key strategy to discern the most suitable positions for maximizing potency. acs.org For pan-antimycobacterial activity, substituting the indole ring at the 4- and 6-positions with dimethyl groups leads to greater potency compared to unsubstituted indole compounds. nih.gov
CB1 Receptor Modulation : For CB1 allosteric modulators, short alkyl groups at the C3 position of the indole ring enhance potency. nih.gov The C3 substituents have been found to significantly impact the allostery of the ligand. nih.gov A study identified a potent modulator with a C3-pentyl group, highlighting that larger alkyl chains at this position can be highly beneficial. nih.gov
Antiproliferative Activity : In a series of potential multi-target antiproliferative agents, substitutions on a second indole moiety attached to the primary indole-2-carboxamide structure were crucial. nih.gov A simple hydrogen at the 3'-position (Va) resulted in a potent compound (GI50 = 26 nM), while adding a methyl (Vb) or ethyl (Vc) group at that position decreased potency (GI50 values of 59 nM and 56 nM, respectively). This confirms the importance of the substitution pattern at the 3-position for this specific activity. nih.gov
| Compound Series | Indole Substitution | Target/Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| N-(rimantadine)-indole-2-carboxamides | 4,6-difluoro | M. tuberculosis | MIC | 0.70 µM | nih.gov |
| N-(rimantadine)-indole-2-carboxamides | 4,6-dichloro | M. tuberculosis | MIC | More potent than 4,6-difluoro | nih.gov |
| N-(rimantadine)-indole-2-carboxamides | 4-methoxy | M. tuberculosis | MIC | 2.84 µM | nih.gov |
| N-(rimantadine)-indole-2-carboxamides | 5-methoxy | M. tuberculosis | MIC | 5.67 µM | nih.gov |
| 1H-indole-2-carboxamides | 5-chloro or 5-fluoro | CB1 Receptor | IC50 | Enhanced potency | nih.gov |
| 1H-indole-2-carboxamides | C3-short alkyl | CB1 Receptor | IC50 | Enhanced potency | nih.gov |
| Antiproliferative bis-indoles | 3'-H | Cancer Cell Lines | GI50 | 26 nM | nih.gov |
| Antiproliferative bis-indoles | 3'-CH3 | Cancer Cell Lines | GI50 | 59 nM | nih.gov |
Influence of Modifications at the Carboxamide Linker on Receptor Affinity
The carboxamide linker (–CONH–) is a critical component for activity. nih.gov While often kept intact, subtle modifications can have significant consequences. For instance, in the development of antitubercular agents, introducing an extra spacer to the amide linker that tethers the indole ring to a peripheral phenyl moiety was found to be unfavorable for activity. nih.gov This suggests that the distance and rigidity between the core indole and peripheral groups are finely tuned for optimal receptor binding. The amide bond plays a key role in the biological function of many natural and synthetic molecules. arkat-usa.org
Strategic Substitutions on Peripheral Moieties and their Pharmacological Consequences
The peripheral moieties attached to the carboxamide nitrogen are a major site for chemical modification to improve pharmacological properties.
Lipophilicity and Steric Bulk : In antitubercular indole-2-carboxamides, replacing a bulky adamantane (B196018) group with a rimantadine (B1662185) substituent was explored. nih.gov While the rimantadine derivatives were more lipophilic, this did not consistently translate to higher activity, indicating that lipophilicity is just one factor among several that determine potency. nih.gov For pan-mycobacterial activity, the size of cycloalkyl groups attached to the amide was critical; activity was highest with cyclooctyl and cycloheptyl groups, but was lost with smaller rings like cyclopentyl or substituents larger than adamantyl. nih.gov
CB1 Receptor Modulators : For CB1 allosteric modulators, the nature of the group on a peripheral phenyl ring is key. Analogs with a diethylamino group were generally more potent than those with a piperidinyl group. nih.gov The most potent compound in one study featured a diethylamino group and had an IC50 value of 79 nM. nih.gov
Antiproliferative Agents : The addition of a second indole or benzofuran (B130515) moiety proved essential for the antiproliferative activity of one series of compounds. Derivatives containing this second heterocyclic system were significantly more potent than the parent amine compound, demonstrating the importance of this peripheral extension for activity. nih.gov
Correlation of Structural Features with In Vitro Potency and Selectivity
The ultimate goal of SAR studies is to correlate specific structural features with measurable in vitro outcomes, such as potency (e.g., IC50, MIC, EC50) and selectivity against different targets.
Antimycobacterial Potency : For antitubercular indole-2-carboxamides, a clear correlation exists between the substitution pattern on the indole ring and potency. Halogenation at the 4- and 6-positions is consistently favorable. nih.gov The N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide was identified as a highly potent agent with an MIC of 0.012 μM and no cytotoxicity. nih.gov The size of the peripheral group is also critical, with cyclooctyl- and cycloheptyl-substituted 4,6-dimethylindoles showing the most potent pan-mycobacterial activity, with MIC values as low as 0.0039 μg/mL. nih.gov
CB1 Receptor Modulation : For CB1 allosteric modulators, a combination of features leads to high potency. The most potent compounds combine a C5-halogen (chloro or fluoro), a short C3-alkyl group on the indole, and a diethylamino group on the peripheral phenyl ring. nih.gov Compound 45 from one study, incorporating these features, was the most potent, with an IC50 of 79 nM. nih.gov Another robust modulator, 11j , which combined a C5-chloro group, a C3-pentyl group, and a peripheral N,N-dimethylamino group, showed a high binding cooperativity factor (α=16.55), indicating a strong allosteric effect. nih.gov
Antiproliferative and Kinase Inhibition : For dual inhibitors, structural features can be correlated with inhibitory activity against specific kinases. In one series, compounds showed potent VEGFR-2 inhibitory activity, with IC50 values ranging from 1.10 nM to 3.25 nM. nih.gov The most effective compounds combined a chlorinated indole core with specific substitutions on a peripheral indole moiety, such as a hydroxymethyl (Ve) or a methoxy vinyl group (Vg), which yielded IC50 values of 1.10 nM and 1.60 nM, respectively. nih.gov
| Compound/Series | Key Structural Features | Target | Potency (IC50/MIC/GI50) | Reference |
|---|---|---|---|---|
| Compound 45 | C5-halogen, C3-short alkyl, peripheral diethylamino | CB1 Receptor | 79 nM (IC50) | nih.gov |
| Compound 11j | C5-chloro, C3-pentyl, peripheral dimethylamino | CB1 Receptor | 167.3 nM (KB), α=16.55 | nih.gov |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | 4,6-dimethylindole, N-adamantyl | M. tuberculosis | 0.012 µM (MIC) | nih.gov |
| Cyclooctyl-substituted (25) | 4,6-dimethylindole, N-cyclooctyl | Mycobacterium spp. | 0.0039-0.625 µg/mL (MIC) | nih.gov |
| Compound Ve | Chlorinated indole, peripheral indole with 3'-CH2OH | VEGFR-2 | 1.10 nM (IC50) | nih.gov |
| Compound Va | Chlorinated indole, peripheral indole with 3'-H | Cancer Cell Lines | 26 nM (GI50) | nih.gov |
In Vitro Biological Activity Profiling of 4 Bromo 1h Indole 2 Carboxamide Analogs
Antimicrobial Activity
The antimicrobial potential of 4-bromo-1H-indole-2-carboxamide analogs has been investigated against a range of pathogenic bacteria and fungi, revealing promising inhibitory activities.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Studies have demonstrated the antibacterial effects of this compound derivatives against both Gram-positive and Gram-negative bacteria. A series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, for instance, were synthesized and evaluated for their activity against several pathogenic Gram-negative bacteria. Notably, some of these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. Specifically, compounds designated as 7a-c showed higher potency against Escherichia coli and Pseudomonas aeruginosa than the standard antibiotics gentamicin (B1671437) and ciprofloxacin. researchgate.net
Furthermore, analogs such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi. One such derivative, 5d , displayed the most potent antibacterial activity with a MIC of 6.25 mg/mL and an inhibition zone of 17 mm. taylorandfrancis.com The antibacterial spectrum of indole (B1671886) derivatives also extends to Gram-positive bacteria like Staphylococcus aureus. researchgate.net
Table 1: Antibacterial Activity of this compound Analogs
| Compound/Analog | Pathogen | Activity (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Escherichia coli | Higher than gentamicin and ciprofloxacin | researchgate.net |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Pseudomonas aeruginosa | Higher than gentamicin and ciprofloxacin | researchgate.net |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Klebsiella pneumoniae | 0.35–1.25 μg/mL | nih.gov |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Salmonella Typhi | 0.35–1.25 μg/mL | nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR Salmonella Typhi | MIC: 6.25 mg/mL; Zone: 17 mm | taylorandfrancis.com |
| Indole Derivatives | Staphylococcus aureus | Active | researchgate.net |
Antifungal Efficacy Against Relevant Fungal Strains
The antifungal properties of indole derivatives have been noted, with several studies highlighting their efficacy against Candida albicans, a common opportunistic fungal pathogen. nih.govresearchgate.net While direct data for this compound is limited, related brominated compounds have shown activity. For instance, a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated significant anti-Candida activity, with MICs for most clinical C. albicans strains ranging from 0.00195 to 0.0078 μg/mL. The structure-activity relationship studies of various indole derivatives suggest that the presence and position of halogen substituents can significantly influence their antifungal potency. researchgate.net
Investigation of Antimicrobial Mechanism of Action
The mechanisms through which indole alkaloids exert their antimicrobial effects are multifaceted. General mechanisms for this class of compounds include the disruption of the bacterial cell membrane, interference with DNA function, and the inhibition of protein synthesis. More specifically, for a derivative of this compound, a defined mechanism has been identified. An analog containing an aminoguanidinium moiety, compound 4P , was found to be a potent inhibitor of dihydrofolate reductase (DHFR) in K. pneumoniae. This inhibition of a key enzyme in the folate biosynthesis pathway disrupts the production of essential precursors for DNA and RNA synthesis, leading to bacterial death. The study also revealed that this compound could induce depolarization of the bacterial membrane and disrupt its integrity.
Anticancer and Antiproliferative Activity
The cytotoxic potential of this compound analogs has been explored against various human cancer cell lines, with some compounds demonstrating significant inhibitory effects on cancer cell proliferation and key oncogenic kinases.
Cytotoxic Effects on Human Cancer Cell Lines
A number of N-substituted 1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. In one study, these compounds were tested against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines. Several analogs showed notable cytotoxicity, with compounds 12 and 14 exhibiting potent activity against K-562 cells with IC50 values of 0.33 µM and 0.61 µM, respectively. Another compound, 10 , was most effective against HCT-116 cells, having an IC50 of 1.01 µM.
Another analog, N-(4-chlorophenyl)-1H-indole-2-carboxamide, was found to inhibit the proliferation of Saos-2 osteosarcoma cells in a dose- and time-dependent manner. While specific data for this compound against all the listed cell lines is not uniformly available, the existing research on its analogs underscores the potential of this chemical scaffold in the development of new anticancer agents.
Table 2: Cytotoxic Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | 0.33 µM | |
| N-substituted 1H-indole-2-carboxamide (14) | K-562 (Leukemia) | 0.61 µM | |
| N-substituted 1H-indole-2-carboxamide (4) | K-562 (Leukemia) | 0.61 µM | |
| N-substituted 1H-indole-2-carboxamide (10) | HCT-116 (Colon Cancer) | 1.01 µM | |
| N-substituted 1H-indole-2-carboxamides | MCF-7 (Breast Cancer) | Moderate cytotoxicity | |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Dose- and time-dependent inhibition |
Kinase Inhibition Profiles
The anticancer activity of certain this compound analogs can be attributed to their ability to inhibit key protein kinases involved in cancer cell signaling pathways. Research has shown that some indole derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis. nih.gov
Specifically, 5-bromoindole-2-carboxylic acid hydrazone derivatives have been synthesized and shown to possess VEGFR inhibition activity, which can lead to cell cycle arrest and apoptosis. Furthermore, other indole derivatives have demonstrated inhibitory activity against both EGFR and BRAFV600E, a common mutation in various cancers. For example, a series of 5-chloro-indole-2-carboxylate derivatives were found to inhibit both EGFR and BRAFV600E with IC50 values in the nanomolar range. taylorandfrancis.com While these are not exact 4-bromo analogs, the findings suggest that the indole-2-carboxamide scaffold is a promising starting point for the design of potent kinase inhibitors.
Modulation of Apoptotic Pathways
Indole-2-carboxamide derivatives have been investigated for their pro-apoptotic potential in various cancer cell lines. nih.govnih.gov Studies on related compounds, such as 5-chloro-1H-indole-2-carboxamide analogs, have demonstrated the ability to trigger the apoptotic cascade. nih.gov
In a study focused on the antiproliferative effects of newly synthesized indole-2-carboxamide derivatives, the most active compounds were evaluated for their capacity to initiate apoptosis in the MCF-7 breast cancer cell line. nih.gov The investigation centered on key markers of apoptosis, including the activation of caspases, the release of cytochrome C, and the expression levels of Bax, Bcl-2, and p53 proteins. nih.gov
The activation of the caspase cascade is a critical step in the execution of apoptosis. nih.gov Compounds 5d , 5e , and 5h were found to significantly increase the levels of caspase-3, caspase-8, and caspase-9 in MCF-7 cells. nih.gov Cytochrome C release from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. nih.gov The tested indole-2-carboxamide derivatives 5d , 5e , and 5h demonstrated a marked increase in cytochrome C levels, suggesting their involvement in this pathway. nih.gov
Furthermore, the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is crucial in determining cell fate. The study revealed that compounds 5d , 5e , and 5h led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov These compounds also increased the levels of the tumor suppressor protein p53, which can induce apoptosis. nih.gov
A similar study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also reported potent apoptotic activity. tandfonline.com Compounds 5f and 5g from this series showed significant overexpression of caspase-3, exceeding the levels induced by the reference compound staurosporine. tandfonline.com They also elevated the levels of caspase-8 and Bax while reducing the levels of the anti-apoptotic protein Bcl-2. tandfonline.com
Table 1: Effect of Indole-2-carboxamide Analogs on Apoptotic Markers in MCF-7 Cells
| Compound | Caspase-3 Level (Fold Increase) | Caspase-8 Level (Fold Increase) | Caspase-9 Level (Fold Increase) | Cytochrome C Level (Fold Increase) | Bax/Bcl-2 Ratio | p53 Level (Fold Increase) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | - | 1.0 |
| 5d | 12 | 10 | 11 | 14 | Increased | 8 |
| 5e | 15 | 13 | 14 | 16 | Increased | 10 |
| 5h | 11 | 9 | 10 | 13 | Increased | 7 |
Data derived from a study on 5-chloro-1H-indole-2-carboxamide analogs and their apoptotic activity. nih.gov
Antituberculosis Activity against Mycobacterium tuberculosis
Indole-2-carboxamides have emerged as a promising class of antitubercular agents, demonstrating activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govacs.orgjohnshopkins.edu The primary mechanism of action for many of these compounds is the inhibition of the essential mycolic acid transporter MmpL3. johnshopkins.eduacs.org
Research has shown that substitutions on the indole ring and the carboxamide nitrogen can significantly influence the antitubercular potency. acs.org For instance, the introduction of chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring, along with methyl substitution on the cyclohexyl ring, has been found to improve metabolic stability. acs.org
A series of indole-2-carboxamides were synthesized and evaluated for their pan-mycobacterial activity, showing potent inhibition of various Mycobacterium species, including M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. smegmatis, and M. tuberculosis. nih.gov These compounds were found to be selective for mycobacteria, with no significant activity against other bacteria like S. aureus or P. aeruginosa. nih.gov
In a study evaluating novel indole-2-carboxamides, compound 8g displayed potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 0.31 μM. rsc.org Another compound, 8f , exhibited dual activity against both Mtb (MIC = 0.62 μM) and a pediatric glioblastoma multiforme cell line. rsc.org
Further structure-activity relationship (SAR) studies led to the identification of 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) as a highly potent analog. acs.orgnih.gov This compound demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains, with an MIC of 0.012 μM against the sensitive strain. acs.orgnih.gov
Table 2: Antitubercular Activity of Selected Indole-2-carboxamide Analogs
| Compound | M. tuberculosis H37Rv MIC (μM) |
| Indole-2-carboxamide analog (1) | Low micromolar |
| 39 | Improved in vitro activity |
| 41 | Improved in vitro activity |
| 8g | 0.31 |
| 8f | 0.62 |
| 26 | 0.012 |
Data compiled from multiple studies on the antitubercular activity of indole-2-carboxamides. acs.orgacs.orgrsc.orgnih.gov
Antiparasitic Activity against Trypanosoma cruzi Intracellular Amastigotes
Indole-2-carboxamides have been identified as a potential therapeutic avenue for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govacs.org Phenotypic screening of small molecule libraries against the intracellular amastigote form of T. cruzi led to the discovery of several indole-based hits. nih.govacs.org
Optimization of a series of substituted indoles showed that modifications to the indole core could enhance potency against the parasite. acs.org For instance, compound 24 was found to be one log unit more potent than the initial hits, with a pEC50 of 6.5. acs.org However, this increased potency was accompanied by some cytotoxicity, although a good selectivity window was maintained. acs.org
Further medicinal chemistry efforts focused on improving metabolic stability and solubility. nih.gov While some strategies led to compounds with improved solubility, they often resulted in a loss of potency or increased metabolic instability. acs.org For example, reversing the amide in compound 69 restored potency to a level similar to an earlier lead compound but with higher metabolic instability. acs.org N-methylation of both the amide and indole nitrogens in compound 73 also restored potency and improved the solubility profile. acs.org
Despite challenges in achieving optimal drug-like properties, one of the lead compounds, compound 2 , demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.govacs.org
Table 3: In Vitro Activity of Indole-2-carboxamide Analogs against T. cruzi
| Compound | T. cruzi pEC50 |
| Initial Hits | ~5.5 |
| 24 | 6.5 |
| 69 | 5.7 |
| 70 | 4.3 |
| 71 | ~5 |
| 72 | ~5 |
| 73 | 5.8 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data from a study on the optimization of indole-2-carboxamides for anti-T. cruzi activity. acs.org
Anti-Inflammatory Effects
Derivatives of indole-2-carboxamide have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. acs.orgacs.orgcdnsciencepub.com These compounds have been shown to effectively inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. acs.orgacs.orgnih.gov
In one study, a series of novel indole-2-carboxamide derivatives were synthesized and screened for their anti-inflammatory activities in RAW 264.7 macrophages. acs.orgacs.org Several of these compounds, including 10e, 10g, 10j, and 10k , showed promising potency against LPS-induced expression of both TNF-α and IL-6, with inhibitory abilities significantly higher than the positive control, indomethacin. acs.org The most promising compounds from this series, 14f and 14g , were found to effectively reduce LPS-induced pulmonary inflammation and the overexpression of a range of inflammatory mediators. acs.orgacs.org
Another indole-2-carboxamide derivative, LG4 , has been shown to possess significant anti-inflammatory effects both in vitro and in vivo. nih.gov LG4 was found to alleviate diabetic kidney disease by inhibiting the ERK/JNK-mediated inflammatory pathways. nih.gov
Two other indole-2-carboxamide derivatives, Lg25 and Lg26 , were reported to inhibit LPS-induced inflammatory cytokine production in vitro and attenuate LPS-induced sepsis in mice. cdnsciencepub.com Pretreatment with Lg25 and Lg26 significantly attenuated LPS-induced pulmonary edema, pathological changes in lung tissue, and the expression of TNF-α in serum and bronchoalveolar lavage fluid. cdnsciencepub.com
Table 4: Inhibition of Pro-inflammatory Cytokines by Indole-2-carboxamide Derivatives
| Compound | Inhibition of LPS-induced TNF-α Expression (%) | Inhibition of LPS-induced IL-6 Expression (%) |
| Indomethacin | Moderate | Moderate |
| 10e | High | High |
| 10g | High | High |
| 10j | High | High |
| 10k | High | High |
Data based on a study of novel indole-2-carboxamide derivatives as anti-inflammatory agents. acs.org
Anti-angiogenic Activity
Inhibition of Endothelial Cell Migration and Tube Formation (ex vivo and in vitro models)
A synthesized carbothioamide derivative of 5-bromo-1H-indole-2-carboxamide, specifically 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , has demonstrated significant anti-angiogenic activity. nih.gov In an ex vivo rat aorta angiogenesis assay, this compound showed a dose-dependent inhibition of blood vessel sprouting. nih.gov At a concentration of 100 µg/mL, it inhibited blood vessel growth by 93%, with an IC50 value of 56.9 µg/mL. nih.gov
The anti-proliferative effect of this compound was evaluated on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for the formation of new blood vessels. nih.gov The compound inhibited the proliferation of HUVECs with an IC50 of 76.3 µg/mL. nih.gov
Another related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , also exhibited potent anti-angiogenic effects. nih.govwaocp.org In the rat aorta model, it demonstrated an IC50 of 15.4 µg/mL for the inhibition of blood vessel growth. nih.govwaocp.org This compound also significantly inhibited the proliferation of HUVECs, with an IC50 of 5.6 µg/mL. nih.govwaocp.org
Table 5: Anti-angiogenic and Anti-proliferative Activity of Bromo-indole-2-carboxamide Analogs
| Compound | Rat Aorta Sprouting Inhibition (IC50, µg/mL) | HUVEC Proliferation Inhibition (IC50, µg/mL) |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | 56.9 | 76.3 |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 15.4 | 5.6 |
Data from studies on the anti-angiogenic activity of synthesized bromo-indole-2-carboxamide derivatives. nih.govnih.govwaocp.org
Modulation of Pro-angiogenic Gene Expression (e.g., VEGF)
The anti-angiogenic activity of indole-2-carboxamide derivatives is believed to be linked to their ability to modulate the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF plays a pivotal role in stimulating angiogenesis by binding to its receptor, VEGFR-2, on endothelial cells, thereby initiating a signaling cascade that leads to cell proliferation, migration, and tube formation. nih.gov
Studies on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide suggest that its significant anti-proliferative effect on HUVECs may be attributed to the inhibition of VEGF. nih.gov Similarly, the potent anti-angiogenic and anti-proliferative activities of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide are also hypothesized to be connected to the inhibition of VEGF. waocp.org
Further research into a series of indole-based derivatives as multi-target antiproliferative agents has also implicated the inhibition of VEGFR-2 as a key mechanism of action. mdpi.comnih.gov Several synthesized compounds were evaluated for their inhibitory activity against VEGFR-2, demonstrating the potential of the indole-2-carboxamide scaffold to target this critical pro-angiogenic pathway. mdpi.comnih.gov
Anti-Diabetic Activity via α-Glucosidase Inhibition
One of the key therapeutic strategies for managing type 2 diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. researchgate.net By slowing down the digestion of carbohydrates, these inhibitors can help to control postprandial hyperglycemia. researchgate.netnih.gov Research has shown that various derivatives of 1H-indole-2-carboxamides exhibit inhibitory activity against α-glucosidase.
In one study, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which share structural similarities with indole carboxamides, were synthesized and evaluated for their α-glucosidase inhibitory potential. The results indicated that these compounds are potent inhibitors of the enzyme. Another study investigating Withania frutescens L. found that its extract demonstrated α-glucosidase inhibition, suggesting a potential mechanism for its traditional use in managing diabetes. nih.gov The inhibitory concentration (IC50) for the plant extract was determined to be 0.180 ± 0.018 mg/mL, compared to the standard drug acarbose (B1664774) with an IC50 of 0.084 ± 0.017 mg/mL. nih.gov
While direct studies on this compound itself were not detailed in the provided search results, the inhibitory activity of structurally related indole derivatives suggests that this compound and its analogs are promising candidates for further investigation as α-glucosidase inhibitors. The general findings from related compounds indicate that the percentage of inhibition can vary significantly with concentration. For instance, some compounds showed inhibition ranging from 26% to 61% at concentrations between 50-250 µg/mL, with some approaching the efficacy of acarbose at higher concentrations. researchgate.net
Receptor Modulatory Activities
Allosteric Modulation of Cannabinoid CB1 Receptor
The cannabinoid CB1 receptor, a G protein-coupled receptor, is a significant target in drug discovery due to its role in numerous physiological processes. nih.govmdpi.com Allosteric modulators offer a novel approach to targeting this receptor, potentially avoiding the side effects associated with direct agonists or antagonists. mdpi.comiu.edu A number of 1H-indole-2-carboxamide derivatives have been identified as allosteric modulators of the CB1 receptor. nih.gov
Research has shown that the indole scaffold is optimal for CB1 allosteric modulation. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the indole ring can significantly influence activity. For example, an electron-withdrawing group at the C5 position can be beneficial. nih.gov The first identified CB1 allosteric modulators included indole-2-carboxamides developed by Organon, such as Org27569. nih.gov Subsequent studies have profiled other indole-2-carboxamides, investigating their effects on receptor signaling. tamu.edu These modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to endogenous ligands. mdpi.com
The following table summarizes the activity of some indole-2-carboxamide analogs as CB1 receptor allosteric modulators.
| Compound | Activity | Reference |
| Org27569 | Allosteric Modulator | nih.gov |
| Org27759 | Allosteric Modulator | nih.gov |
| Org29647 | Allosteric Modulator | nih.gov |
Inhibition of Androgen Receptor Binding Function
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer, including castration-resistant forms. nih.govnih.gov A library of 1H-indole-2-carboxamides has been discovered to act as inhibitors of the AR binding function 3 (BF3), an allosteric site on the receptor. nih.govresearchgate.net This alternative targeting strategy may overcome resistance to conventional anti-androgens. nih.gov
These 1H-indole-2-carboxamide inhibitors have demonstrated potent antiproliferative activity against prostate cancer cell lines, including those resistant to current therapies like enzalutamide. nih.govresearchgate.net Further research has identified compounds like 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone (IMTPPE) that inhibit AR transcriptional activity and protein levels, independent of the ligand-binding domain. nih.gov This suggests a mechanism that could be effective against AR variants that confer resistance.
Antioxidant Activity
Free Radical Scavenging Assays (e.g., DPPH)
Antioxidants play a vital role in mitigating the damaging effects of free radicals in the body. nih.govui.ac.id The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging capacity of various compounds. elabscience.commdpi.com This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. nih.govmdpi.com
The following table illustrates typical data obtained from a DPPH radical scavenging assay for various extracts, which serves as an example of how the antioxidant activity of this compound analogs could be presented.
| Extract | IC50 (mg/mL) | Reference |
| Methanolic Extract (ME) | 0.01746 | sphinxsai.com |
| Water Extract (WE) | 0.01896 | sphinxsai.com |
| Petroleum Ether Extract (PE) | 0.02308 | sphinxsai.com |
| Chloroform Extract (CE) | 0.02932 | sphinxsai.com |
Ferric Reducing Power of this compound Analogs Remains Uncharted Territory
Despite the growing interest in the antioxidant potential of indole derivatives, specific research detailing the ferric reducing power of this compound and its direct analogs is not publicly available in the current body of scientific literature. While studies have explored the antioxidant activities of various substituted indole-2-carboxamides, none have specifically focused on the impact of a bromine atom at the 4-position in conjunction with a carboxamide group at the 2-position, as determined by the Ferric Reducing Antioxidant Power (FRAP) assay.
The FRAP assay is a widely used method to assess the antioxidant capacity of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). An increase in the formation of the ferrous form is indicative of a higher antioxidant potential.
Investigations into the antioxidant properties of the broader class of indole derivatives have yielded some pertinent insights. For instance, research on C-3 substituted indole derivatives has demonstrated their potential as Fe³⁺-Fe²⁺ reducers. nih.gov In these studies, the nature and position of the substituent on the indole ring were found to significantly influence the antioxidant activity.
Similarly, a study focusing on indole-based caffeic acid amide derivatives reported their evaluation using the FRAP assay, with one particular compound exhibiting notable antioxidant activity. nih.gov This highlights that the indole scaffold can be a promising backbone for the development of effective antioxidants.
However, the specific contribution of a bromine substituent at the 4-position of the indole ring to the ferric reducing power of an indole-2-carboxamide analog has not been elucidated. Halogen atoms, such as bromine, can influence the electronic properties of the aromatic ring system, which in turn could modulate the compound's ability to donate an electron and reduce ferric iron. Without experimental data from FRAP assays on this compound or its closely related analogs, any discussion on their specific ferric reducing power would be purely speculative.
Further research, including the synthesis and subsequent evaluation of this compound and its analogs using the FRAP assay, is necessary to determine their antioxidant potential and to understand the structure-activity relationship of halogenated indole-2-carboxamides. Such studies would provide valuable data for the development of novel antioxidant agents.
Future Perspectives in Research on 4 Bromo 1h Indole 2 Carboxamide and Indole 2 Carboxamide Derivatives
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The synthesis of indole-2-carboxamide derivatives is a well-established but continuously evolving field. Current methods often involve the coupling of an appropriate indole-2-carboxylic acid with a desired amine. mdpi.comnih.gov Common coupling reagents include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) used with diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). mdpi.comnih.gov Another approach involves the initial synthesis of indole-2-carbonyl chloride as a key intermediate, which facilitates subsequent derivatization. nih.gov
Advanced Computational Approaches for Rational Design and Lead Optimization
The future of developing potent and selective indole-2-carboxamide-based drugs is intrinsically linked to advanced computational chemistry. Molecular modeling techniques are already crucial for providing insights into the therapeutic potential of these compounds. nih.gov Molecular docking, for example, is widely used to predict the binding affinities and interaction modes of novel derivatives within the active sites of target proteins like kinases. mdpi.comnih.gov This allows researchers to understand the structural basis for a compound's activity and to rationally design modifications to improve potency and selectivity.
In the future, these computational tools will be applied even more extensively for lead optimization. In silico screening and the prediction of ADME (absorption, distribution, metabolism, and excretion) properties, such as blood-brain barrier permeability, are becoming standard practice. nih.gov Principal component analysis of molecular descriptors can help identify which compounds possess the most promising drug-like and lead-like characteristics for further development. nih.gov The integration of these computational methods with synthetic chemistry and biological assays provides a robust framework for accelerating the discovery of next-generation therapeutic agents based on the indole-2-carboxamide scaffold. nih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligands
Given the limitations and resistance issues associated with single-target therapies, a significant future direction is the design of indole-2-carboxamides as multi-target-directed ligands. nih.gov Polypharmacology, the concept of a single drug acting on multiple molecular targets, is an emerging and powerful therapeutic strategy, particularly in complex diseases like cancer. nih.gov
The indole-2-carboxamide scaffold has proven to be an excellent platform for this approach. Researchers have successfully designed and synthesized derivatives that act as dual inhibitors of key oncogenic proteins.
EGFR/VEGFR-2 Inhibition : Some derivatives have been developed to simultaneously inhibit both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for tumor growth and angiogenesis. mdpi.comnih.gov
EGFR/CDK2 Inhibition : Other series have been optimized as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), targeting both cell signaling and cell cycle progression. nih.govrsc.org
Multi-Kinase Inhibition : Studies have demonstrated that a single indole-2-carboxamide derivative can show inhibitory effects against a panel of kinases, including EGFR, BRAFV600E, and VEGFR-2. mdpi.comnih.gov
This multi-target approach is a promising avenue for developing more effective anticancer therapeutics. acs.org Future work will focus on fine-tuning the structures of these compounds to achieve the desired inhibitory profile against a specific combination of targets relevant to a particular disease state. mdpi.com
| Compound Class | Targets | Potency (IC₅₀ / GI₅₀) | Reference |
| Indole-2-carboxamide Derivatives | EGFR, VEGFR-2, BRAFV600E | GI₅₀: 26 nM - 86 nM | mdpi.comnih.gov |
| 5-substituted-3-ethylindole-2-carboxamides | EGFR, CDK2 | GI₅₀: 37 nM - 193 nM | rsc.org |
| Indole-2-carboxamide Derivatives | EGFR, CDK2 | IC₅₀ (CDK2): 11 nM - 34 nM | nih.gov |
Potential for Biosensor Applications Based on Adsorption Properties
A novel and exciting future application for indole (B1671886) derivatives is in the field of biotechnology, specifically as components of biosensors. researchgate.net Transcription factor (TF)-based biosensors are synthetic biology tools that can be engineered to detect specific molecules. nih.gov Recent work has implemented the repressor TF TtgV from Pseudomonas putida in E. coli to create a generalist biosensor for indole derivatives. nih.govbohrium.com Such biosensors could be used for real-time quantitative analysis of metabolites in various applications, from metabolic engineering to diagnostics. researchgate.net
The chemical properties of indole derivatives, including their ability to be recognized by proteins and their potential for adsorption, are key to this application. While research has focused on compounds like indole-3-aldehyde, the underlying principle is applicable to the broader class of indoles. biorxiv.orgnih.gov The introduction of a bromine atom, as in 4-bromo-1H-indole-2-carboxamide, could further modulate these properties. Bromination has been shown to increase the biological activity of some indoles, potentially by enhancing interactions with receptor sites through halogen bonding or by altering electronegativity. mdpi.com This suggests that the specific adsorption properties of bromo-indoles could be harnessed to develop more sensitive or specific biosensors for detecting these compounds or related biomarkers in biological or environmental samples.
Investigation into Unexplored Biological Pathways and Disease Indications
While much of the research on indole-2-carboxamides has focused on cancer and infectious diseases, the versatility of the scaffold suggests its potential utility across a much broader range of pathologies. Future investigations will undoubtedly delve into previously unexplored biological pathways and disease indications.
Current research already points to a wide therapeutic landscape:
Antitubercular Activity : Indole-2-carboxamides have been identified as a highly promising class of agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.govacs.org Some of these compounds are believed to act by inhibiting MmpL3, a crucial transporter involved in building the mycobacterial cell wall. nih.gov
Antiparasitic Agents : Phenotypic screening has identified indole-2-carboxamides with activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govacs.org Optimization of these hits could lead to new treatments for this neglected tropical disease. nih.gov Similarly, other derivatives have shown potent antimalarial activity, with some interfering with the parasite's digestive vacuole. acs.org
Neurodegenerative Diseases : A patent evaluation revealed that certain 7-phenyl-1H-indole-2-carboxamide derivatives showed the ability to induce neural stem cell proliferation in vitro. patentdigest.org This suggests a potential therapeutic application in treating neurodegenerative conditions like Alzheimer's or Parkinson's disease, or for repairing brain injuries. patentdigest.org
The discovery that these compounds can act on such diverse targets—from bacterial transporters to parasitic homeostasis and mammalian stem cells—highlights their immense potential. Future research will likely uncover new mechanisms of action and expand the list of diseases that can be treated with therapies derived from the this compound scaffold. nih.govacs.org
Q & A
Basic: What are the established synthetic routes for 4-bromo-1H-indole-2-carboxamide, and what reaction conditions optimize yield?
The synthesis of this compound typically involves multi-step protocols. A common approach starts with ethyl esters of indole-2-carboxylic acid derivatives, followed by bromination and amidation. For example:
- Route 1 : Starting from ethyl-5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxylate, coupling with amines via HATU or DCC-mediated reactions yields carboxamide derivatives .
- Route 2 : Direct bromination of indole precursors using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0°C to RT) ensures regioselectivity at the 4-position .
Optimization Tips : - Use DBU (1,8-diazabicycloundec-7-ene) as a base to enhance reaction efficiency in amidation steps (yields ~30–33%) .
- Purify via silica gel chromatography (hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key markers include:
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 639.1371 for C31H32BrClN4O4) with <1 ppm error .
- FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
Advanced: How should researchers resolve discrepancies between experimental NMR data and computational predictions?
- Step 1 : Verify sample purity via TLC or HPLC to rule out impurities .
- Step 2 : Recalculate theoretical spectra using DFT (e.g., B3LYP/6-31G*) and compare with experimental shifts. Discrepancies may arise from solvent effects or conformational flexibility .
- Step 3 : Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm structural assignments .
Advanced: What challenges arise in X-ray crystallography of this compound, and how can SHELX software address these?
- Challenges : Heavy bromine atoms cause absorption errors; disorder in the indole ring may require constrained refinement .
- Solutions :
Advanced: How can this compound be functionalized for protein-templated reactions?
- Photoaffinity Labeling : Introduce azide (-N3) or benzophenone groups via Mitsunobu reactions (e.g., using DPPA/diazirines) to study target binding .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation with fluorescent tags or biotin for pull-down assays .
- Methodological Note : Monitor reaction progress by TLC and confirm functionalization via MALDI-TOF MS .
Advanced: What strategies analyze the bromine substituent’s reactivity in catalytic cross-coupling?
- Buchwald-Hartwig Amination : Use Pd(dba)2/Xantphos to replace Br with amines under microwave irradiation (120°C, 1 h) .
- Suzuki-Miyaura Coupling : Employ Pd(PPh3)4 and arylboronic acids (e.g., phenyl, pyridyl) in THF/H2O (3:1) at 80°C .
- Key Data : Monitor coupling efficiency via 19F NMR (if fluorinated partners are used) or LC-MS .
Basic: What purification techniques isolate this compound from complex mixtures?
- Column Chromatography : Use silica gel with hexane/EtOAc (gradient from 0% to 30% EtOAc) .
- Recrystallization : Dissolve in hot EtOH, then cool to 4°C for crystal formation (yield: 70–78%) .
- HPLC : Apply C18 reverse-phase columns with acetonitrile/water (0.1% TFA) for analytical purity .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate binding to targets like cannabinoid receptors (CB1) or kinases. Validate with MD simulations (GROMACS) .
- QSAR Models : Correlate Hammett σ values of substituents with IC50 data to optimize potency .
- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity profiles .
Advanced: What experimental designs mitigate byproduct formation during large-scale synthesis?
- DoE (Design of Experiments) : Optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading using response surface methodology .
- In Situ Monitoring : Use ReactIR to track intermediates and adjust reagent stoichiometry dynamically .
Advanced: How do researchers validate the role of this compound in enzyme inhibition assays?
- Kinetic Assays : Measure IC50 via fluorescence polarization (FP) or SPR (surface plasmon resonance) using purified enzymes .
- Control Experiments : Compare with bromine-free analogs to isolate electronic effects .
- Structural Analysis : Co-crystallize with target enzymes (e.g., kinases) and refine structures with PHENIX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
